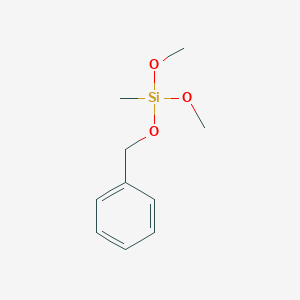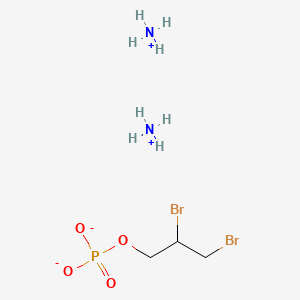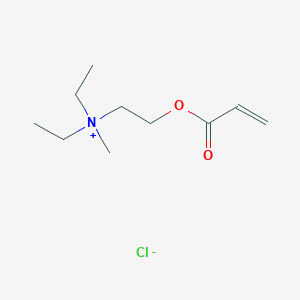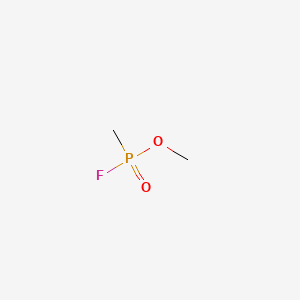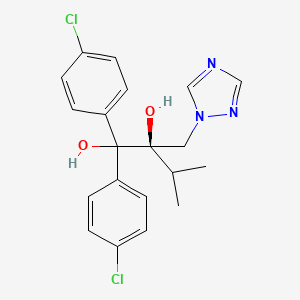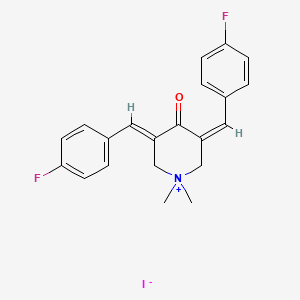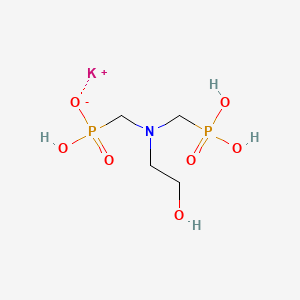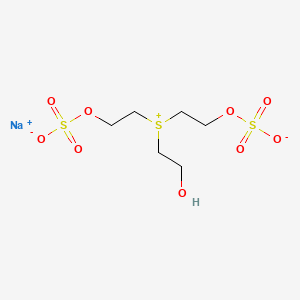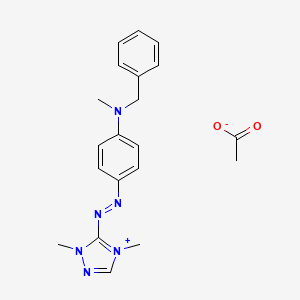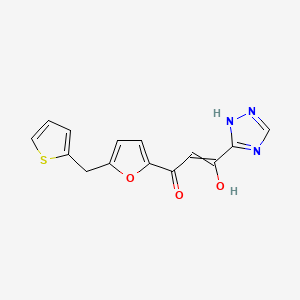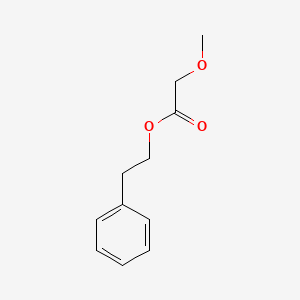
2-Phenylethyl methoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylethyl methoxyacetate: is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction of 2-phenylethanol and methoxyacetic acid. This compound is known for its pleasant floral aroma, making it a valuable ingredient in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylethyl methoxyacetate can be synthesized through the esterification of 2-phenylethanol with methoxyacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed-bed reactor where 2-phenylethanol and methoxyacetic acid are continuously fed into the reactor along with a catalyst. The reaction mixture is then heated to the desired temperature, and the ester is continuously removed from the reactor to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylethyl methoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-phenylethanol and methoxyacetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: 2-Phenylethanol and methoxyacetic acid.
Reduction: 2-Phenylethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Phenylethyl methoxyacetate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance industry for its pleasant floral aroma, making it a key ingredient in perfumes and scented products.
Mechanism of Action
The mechanism of action of 2-Phenylethyl methoxyacetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a floral scent. Additionally, its antimicrobial properties may involve the disruption of microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
2-Phenylethyl acetate: Another ester with a similar floral aroma, commonly used in the fragrance industry.
2-Phenylethyl alcohol: The alcohol precursor to 2-Phenylethyl methoxyacetate, also used in fragrances.
2-Phenylethyl salicylate: An ester with a slightly different structure, used in sunscreens and other cosmetic products.
Uniqueness: this compound is unique due to its specific combination of a methoxy group and a phenylethyl group, which imparts a distinct floral aroma. Its stability and pleasant scent make it particularly valuable in the fragrance industry compared to other similar compounds.
Properties
CAS No. |
84682-19-9 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-phenylethyl 2-methoxyacetate |
InChI |
InChI=1S/C11H14O3/c1-13-9-11(12)14-8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
LJRZTWFJDUIJGJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


